molecular formula C9H12N2O2 B12441119 2-(3-Ethoxy-phenyl)-N-hydroxy-acetamidine

2-(3-Ethoxy-phenyl)-N-hydroxy-acetamidine

Cat. No.: B12441119
M. Wt: 180.20 g/mol
InChI Key: MVZKYWYFNAGECF-UHFFFAOYSA-N
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Description

3-Ethoxy-N’-hydroxybenzenecarboximidamide is an organic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.206 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N’-hydroxybenzenecarboximidamide typically involves the reaction of ethoxybenzene with hydroxylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for 3-ethoxy-N’-hydroxybenzenecarboximidamide involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines .

Scientific Research Applications

3-Ethoxy-N’-hydroxybenzenecarboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-ethoxy-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-N-hydroxybenzenecarboximidamide
  • 4-Ethoxy-N-hydroxybenzenecarboximidamide
  • 3-Methoxy-N-hydroxybenzenecarboximidamide

Uniqueness

3-Ethoxy-N’-hydroxybenzenecarboximidamide is unique due to its specific ethoxy group position, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it valuable for specific research purposes .

Biological Activity

2-(3-Ethoxy-phenyl)-N-hydroxy-acetamidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H15N3O2
  • Molecular Weight : 221.25 g/mol
  • IUPAC Name : 2-(3-ethoxyphenyl)-N-hydroxyacetamidine

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound potentially modulates enzyme activity, influences cell signaling pathways, and exhibits antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing the ethoxy group have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae .

CompoundBacterial StrainInhibition Zone (mm)
Ethoxy derivativePseudomonas aeruginosa22 mm
Ethoxy derivativeKlebsiella pneumoniae25 mm

Anticancer Activity

Studies have demonstrated that similar compounds possess anticancer properties through the inhibition of cancer cell proliferation. For example, a related compound was evaluated against several cancer cell lines, showing IC50 values indicating potent activity:

Cell LineIC50 (µM)
HEPG2 (liver)1.18 ± 0.14
MCF7 (breast)0.67 ± 0.10
SW1116 (colon)0.80 ± 0.12

These findings suggest that the compound may interfere with cellular processes critical for cancer cell survival .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In experimental models, it demonstrated a reduction in pro-inflammatory cytokines such as IL-1 beta and TNF-alpha, which are crucial mediators in inflammatory responses .

Case Studies

  • Antimicrobial Efficacy : A study involving derivatives of N-hydroxy-acetamidine reported significant inhibition of bacterial growth in vitro, supporting the potential use of these compounds as therapeutic agents against infections.
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that modifications to the acetamidine structure could enhance anticancer activity, highlighting the importance of structural optimization in drug development.

Properties

IUPAC Name

3-ethoxy-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-8-5-3-4-7(6-8)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZKYWYFNAGECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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